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Compound of Interest

Compound Name: 5-Methyl-2-(phenylethynyl)pyridine

Cat. No.: B168691

For Researchers, Scientists, and Drug Development Professionals

Phenylethynyl pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry,
demonstrating significant activity against a range of biological targets. This guide provides a
comparative analysis of their structure-activity relationships (SAR), focusing on their
interactions with key proteins implicated in various disease states, including neurological
disorders and cancer. The information presented herein is supported by experimental data from
peer-reviewed studies, with detailed methodologies provided for key assays.

l. Phenylethynyl Pyridine Derivatives as mGIuR5
Antagonists

Metabotropic glutamate receptor 5 (MGIuR5) is a G-protein coupled receptor that plays a
crucial role in synaptic plasticity and is a target for the treatment of several neurological and
psychiatric disorders. The phenylethynyl pyridine scaffold has been extensively explored for the
development of potent and selective mGIuR5 negative allosteric modulators (NAMS).

Structure-Activity Relationship (SAR) Summary

The quintessential phenylethynyl pyridine mGIuR5 antagonist is 2-methyl-6-
(phenylethynyl)pyridine (MPEP). SAR studies have revealed several key structural features
that govern the potency and selectivity of these derivatives.
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» Pyridine and Phenyl Rings: The pyridine and terminal phenyl rings are crucial for activity.
Modifications to these rings significantly impact potency.

o Alkyne Linker: The ethynyl linker is a critical component for high-affinity binding. Its
replacement with an amide group has been explored, leading to analogs with moderate
activity.[1]

o Substitutions on the Phenyl Ring: Small substituents on the terminal phenyl ring can
dramatically alter the pharmacological profile. For instance, a 3-methyl substitution can
convert a partial antagonist into a full antagonist.

o Substitutions on the Pyridine Ring: The 2-methyl group on the pyridine ring is a common
feature in potent mGIuR5 antagonists.

Quantitative Data: mGIuR5 Antagonism

Compoun Assay Referenc
R1 R2 R3 IC50 (nM)
d Type e
Radioligan
MPEP H H H 54 o [1]
d Binding
) Radioligan
MTEP H H 3-thiazolyl 15 o [2]
d Binding
Radioligan
Analog 1 3-CN H H 3.2 o [1]
d Binding
Radioligan
Analog 2 3-F H H 11 o [1]
d Binding
Radioligan
Analog 3 H 2-Me H 120 o [1]
d Binding

Experimental Protocols

Radioligand Binding Assay for mGIuR5

This protocol is a standard method for determining the binding affinity of test compounds to the
MGIuR5 receptor.
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o Materials:

o Membranes from HEK293 cells stably expressing human mGIuRS5.

[¢]

Radioligand: [BHJMPEP or other suitable radiolabeled mGIuR5 antagonist.

[¢]

Assay Buffer: 50 mM Tris-HCI, 100 mM NaCl, pH 7.4.

[e]

Non-specific binding control: 10 uM unlabeled MPEP.

o

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and counter.

[¢]

e Procedure:

o In a 96-well plate, combine the cell membranes (20-40 pg of protein), [BH]MPEP (at a
concentration near its Kd), and varying concentrations of the test compound in the assay
buffer.

o For total binding wells, add buffer instead of the test compound. For non-specific binding
wells, add a high concentration of unlabeled MPEP.

o Incubate the plate at room temperature for 60-90 minutes.

o Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

o Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Determine the IC50 value by non-linear regression analysis of the competition binding
data.
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Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the glutamate-induced
increase in intracellular calcium mediated by mGIuR5.

o Materials:

o HEK293 cells expressing mGIuRb5.

o

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

[e]

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

o

Glutamate (agonist).

[¢]

Fluorescence plate reader with kinetic reading capabilities.

e Procedure:

[e]

Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.
o Load the cells with Fluo-4 AM according to the manufacturer's instructions.
o Wash the cells with assay buffer to remove excess dye.

o Add varying concentrations of the test compound to the wells and incubate for a
predetermined time.

o Measure the baseline fluorescence.

o Add a sub-maximal concentration of glutamate to stimulate the cells and immediately
begin recording the fluorescence intensity over time.

o The antagonist effect is measured as the inhibition of the glutamate-induced calcium
signal.

o Calculate IC50 values from the concentration-response curves.
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Signaling Pathway and Experimental Workflow
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Il. Phenylethynyl Pyridine Derivatives as A3
Adenosine Receptor Antagonists

The A3 adenosine receptor is a G protein-coupled receptor that is a promising therapeutic
target for inflammatory diseases and cancer. Certain dihydropyridine derivatives incorporating a
phenylethynyl moiety have been identified as potent and selective A3 adenosine receptor
antagonists.

Structure-Activity Relationship (SAR) Summary

For 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridine derivatives, the following SAR has been
established:[3][4]

Dihydropyridine Core: The 1,4-dihydropyridine scaffold is essential for activity.
e 4-Position: The phenylethynyl group at the 4-position is a key feature for high affinity.

e 3- and 5-Positions: Ester groups at these positions are generally preferred over thioesters,
amides, or ketones for A3 receptor selectivity.[3] The nature and position of these esters
significantly influence potency and selectivity.

e 6-Position: A phenyl group at the 6-position is well-tolerated.

o Substitutions on the 5-Position Ester: Benzyl esters with electron-withdrawing groups on the
benzyl ring at the 5-position lead to nanomolar Ki values and high selectivity.[3]

Quantitative Data: A3 Adenosine Receptor Antagonism
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Ki (nM) at .
R (5- R' (3- Selectivity
Compound . . human Reference
position) position) vs A1AR
A3AR
MRS-1191 Benzyl Ethyl 31.4 >1300-fold [5]
Analog 4 Methyl Methyl 240 - [3]
4-
Analog 5 (Trifluorometh  Ethyl 1.8 >37000-fold [3]
yl)benzyl
Analog 6 4-Nitrobenzyl  Ethyl 2.5 >27000-fold [3]

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is used to determine the binding affinity of test compounds for the A3 adenosine

receptor.

e Materials:
o Membranes from HEK-293 cells stably expressing the human A3 adenosine receptor.
o Radioligand: [*2°]]JAB-MECA.

o Assay Buffer: 50 mM Tris-HCI, 10 mM MgClz, 1 mM EDTA, pH 7.4, with 2 units/mL
adenosine deaminase.

o Non-specific binding control: 10 uM N°-benzyladenosine-5'-N-ethylcarboxamide.
o Glass fiber filters.
o Gamma counter.

e Procedure:
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o In a 96-well plate, combine the cell membranes (5-10 ug of protein), [12°]]AB-MECA (at a
concentration near its Kd), and varying concentrations of the test compound in the assay
buffer.

o For total binding wells, add buffer instead of the test compound. For non-specific binding
wells, add a high concentration of an appropriate unlabeled ligand.

o Incubate the plate at room temperature for 60 minutes.

o Terminate the binding reaction by rapid filtration through glass fiber filters.
o Wash the filters with ice-cold assay buffer.

o Quantify the radioactivity on the filters using a gamma counter.

o Calculate the specific binding and determine the Ki value from the IC50 using the Cheng-
Prusoff equation.

lll. Phenylethynyl Pyridine Derivatives as Kinase
Inhibitors

The phenylethynyl pyridine scaffold has also been incorporated into molecules designed to
inhibit various protein kinases, which are critical regulators of cell signaling and are often
dysregulated in cancer.

Structure-Activity Relationship (SAR) Summary

The SAR for phenylethynyl pyridine-containing kinase inhibitors is highly dependent on the
specific kinase being targeted.

o PIKfyve/PIP4K2C Inhibitors: For 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, a wide variety of
substituents on the 6-aryl ring are tolerated, with a 4-carboxamide being particularly potent.
[6][7] The acetylenic linker is crucial for PIKfyve inhibition.[6]

e Src/KDR Inhibitors: In a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
derivatives, modifications on the terminal phenyl ring and the pyrazole N1 position have
been extensively explored to optimize potency and pharmacokinetic properties.[8][9][10]
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Quantitative Data: Kinase Inhibition

Target
Compound . IC50 (pM) Assay Type Reference
Kinase(s)
RMC-113 analog  PIKfyve 0.001 Biochemical [6]
0.003 (Src), ) ]
13an Src, KDR Biochemical [8][10]
0.032 (KDR)
1j Src 0.0009 Biochemical [O][11]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This is a general protocol that can be adapted for various kinases. Specific substrates and
conditions will vary depending on the kinase.

o Materials:
o Recombinant purified kinase (e.g., Src, KDR, PIKfyve).
o Kinase-specific substrate (peptide or protein).

o Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20).

o ATP (often used at the Km concentration for the specific kinase).
o Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).
o White, opaque 96-well plates.
o Luminometer.
e Procedure:

o In a 96-well plate, add the kinase, its substrate, and varying concentrations of the test
compound in the kinase assay buffer.
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[e]

Initiate the kinase reaction by adding ATP.
o Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

o Stop the reaction and detect the kinase activity using a suitable detection reagent. For the
ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a
second reagent to convert the generated ADP into a luminescent signal.

o Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each compound concentration and determine the 1C50
value by non-linear regression.

Signaling Pathway and Experimental Workflow
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IV. Synthesis of Phenylethynyl Pyridine Derivatives

A common and efficient method for the synthesis of the phenylethynyl pyridine core is the
Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon
bond between a terminal alkyne and an aryl or vinyl halide.

Pyridine-Halide | R! + Phenylacetylene | R2

Pd Catalyst (e.g., Pd(PPh3)a)
Cu(I) co-catalyst

\ Base (e.g., EtaN)
Phenylethynyl Pyridine | R!| R2

Click to download full resolution via product page

This guide provides a snapshot of the extensive research into the structure-activity
relationships of phenylethynyl pyridine derivatives. The versatility of this scaffold allows for fine-
tuning of its pharmacological properties to target a diverse set of proteins, making it a valuable
starting point for the development of novel therapeutics. The provided experimental protocols
and workflows serve as a practical resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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